molecular formula C15H10ClFO2 B11815323 3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoic acid

3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoic acid

Cat. No.: B11815323
M. Wt: 276.69 g/mol
InChI Key: CDSOETPFPCFBHL-UHFFFAOYSA-N
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Description

Structural Significance of Halogen-Substituted Arylprop-2-enoic Acids

Halogenation introduces critical electronic and steric modifications to α,β-unsaturated carboxylic acids. In 3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoic acid, the 4-chlorophenyl and 4-fluorophenyl groups exert distinct effects:

  • Chlorine (Cl): As an electron-withdrawing group, it increases the acidity of the carboxylic acid (pKa reduction) and stabilizes the α,β-unsaturated system through resonance, enhancing electrophilicity.
  • Fluorine (F): Its high electronegativity and small atomic radius improve metabolic stability by resisting oxidative degradation while maintaining favorable lipophilicity for membrane permeability.

The E-configuration of the double bond (trans arrangement of aryl groups) is typically preferred in drug candidates due to superior target complementarity and reduced steric hindrance compared to the Z-isomer. Computational studies of analogous structures, such as caffeic acid, reveal that planarity across the enoic acid system maximizes conjugation and electronic delocalization, a feature critical for interaction with enzymatic active sites.

Table 1: Biological Activities of Selected Halogen-Substituted Arylprop-2-enoic Acids

Compound Substituents Therapeutic Area Key Activity (IC50/ED50) Source
4-Chlorocinnamic acid 4-Cl-C6H4 Anticonvulsant ED50 = 45 mg/kg (scPTZ)
4-Trifluoromethylcinnamic acid 4-CF3-C6H4 Anticancer IC50 = 12 μM (HeLa)
This compound 4-Cl-C6H4, 4-F-C6H4 Under investigation N/A

The synergy between halogen atoms and the prop-2-enoic acid core is exemplified in GDC-0810 , an anticancer agent where acyl glucuronidation of the α,β-unsaturated system enhances reactivity with thiol-containing biomolecules, enabling covalent target engagement. Similarly, halogenated derivatives like the title compound leverage steric and electronic tuning to optimize binding to hydrophobic enzyme pockets while resisting rapid hepatic clearance.

Historical Evolution of Prop-2-enoic Acid Scaffolds in Drug Discovery

The prop-2-enoic acid motif has evolved from natural product isolation to rational synthetic design:

  • 1872 : Isolation of trans-cinnamic acid from cinnamon bark marked the first recognition of α,β-unsaturated carboxylic acids as biologically relevant structures.
  • Early 20th century : Development of the Perkin reaction enabled large-scale synthesis of cinnamic acid derivatives, though applications were initially limited to fragrances and dyes.
  • 1980s–2000s : Discovery of NSAIDs (e.g., flurbiprofen) and chemotherapeutics (e.g., tamoxifen analogs) highlighted the scaffold’s versatility, driving interest in halogenated variants for improved potency.
  • 2010s–present : Advances in transition-metal catalysis (e.g., copper-catalyzed carboxylation of alkynes and cobalt-mediated asymmetric hydrogenation) allowed stereocontrolled synthesis of complex derivatives like this compound.

The introduction of halogen atoms emerged as a strategic response to challenges in early prop-2-enoic acid drugs:

  • Metabolic instability : Non-halogenated analogs (e.g., caffeic acid) underwent rapid glucuronidation, limiting bioavailability. Fluorination at the para-position reduced Phase II metabolism in preclinical models.
  • Target selectivity : Chlorine’s bulk improved discrimination between COX-1 and COX-2 enzymes in NSAID development, a principle later extended to kinase inhibitors.
  • Synthetic accessibility : Modern methods like the Horner–Wadsworth–Emmons reaction enabled precise installation of halogenated aryl groups without phosphine oxide byproducts.

Properties

Molecular Formula

C15H10ClFO2

Molecular Weight

276.69 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C15H10ClFO2/c16-12-5-1-10(2-6-12)9-14(15(18)19)11-3-7-13(17)8-4-11/h1-9H,(H,18,19)

InChI Key

CDSOETPFPCFBHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=C(C2=CC=C(C=C2)F)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Heck-Type Coupling Mechanism

The most robust method for synthesizing this compound involves a modified Heck coupling reaction, adapted from the process described in US Patent 5,817,862. This approach utilizes palladium catalysts to facilitate the coupling of halogenated aromatic precursors with acrylic acid derivatives.

Reaction Scheme :

4-Chlorophenyl halide+4-Fluorophenylacrylic acid esterPd catalyst, phosphine ligand3-(4-Chlorophenyl)-2-(4-fluorophenyl)prop-2-enoic acid esterHydrolysisTarget Acid\text{4-Chlorophenyl halide} + \text{4-Fluorophenylacrylic acid ester} \xrightarrow{\text{Pd catalyst, phosphine ligand}} \text{3-(4-Chlorophenyl)-2-(4-fluorophenyl)prop-2-enoic acid ester} \xrightarrow{\text{Hydrolysis}} \text{Target Acid}

Key Components :

  • Catalyst System : Palladium(II) chloride (0.005–0.05 mol%) with lipophilic trialkylphosphine ligands (e.g., tri-tert-butylphosphine).

  • Solvent : Polar aprotic solvents such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).

  • Base : Sodium carbonate or potassium phosphate to neutralize hydrogen halide byproducts.

Optimized Conditions :

ParameterOptimal Value
Temperature140–150°C
Reaction Time6–12 hours
Palladium Loading0.02 mol%
Ligand-to-Pd Ratio2:1

Substrate Compatibility and Challenges

Introducing both 4-chlorophenyl and 4-fluorophenyl groups regioselectively demands careful selection of starting materials:

  • Electrophilic Partner : 4-Chloroiodobenzene (higher reactivity than chloro derivatives).

  • Nucleophilic Partner : Ethyl 3-(4-fluorophenyl)acrylate ensures the fluorophenyl group is pre-installed on the acrylic acid backbone.

Yield Enhancement Strategies :

  • Microwave Assistance : Reduces reaction time to 1–2 hours with comparable yields.

  • Phase Transfer Catalysts : Tetrabutylammonium bromide improves solubility of inorganic bases in NMP.

Condensation-Based Approaches

Knoevenagel Condensation

This method involves the base-catalyzed condensation of 4-chlorobenzaldehyde with 4-fluorophenylacetic acid, though it is less efficient than metal-catalyzed routes.

Reaction Equation :

4-ClC6H4CHO+4-FC6H4CH2COOHpiperidine, ΔTarget Acid+H2O\text{4-ClC}6\text{H}4\text{CHO} + \text{4-FC}6\text{H}4\text{CH}2\text{COOH} \xrightarrow{\text{piperidine, Δ}} \text{Target Acid} + \text{H}2\text{O}

Limitations :

  • Poor regiocontrol (≤50% yield).

  • Requires harsh dehydration conditions (refluxing toluene).

Perkin Reaction Modifications

A revised Perkin protocol using mixed anhydrides (acetic-propionic anhydride) enhances reactivity between 4-chlorophenylacetic acid and 4-fluorobenzaldehyde:

ConditionOutcome
Traditional Perkin<30% yield, side products
Mixed Anhydride45–50% yield, higher purity

Advanced Catalytic Systems

Bimetallic Catalysis

Recent studies suggest that combining palladium with copper(I) iodide accelerates oxidative addition and transmetalation steps, particularly for electron-deficient aryl halides:

Catalyst System :

Pd(OAc)2(0.01 mol%)+CuI(0.1 mol%)+Xantphos(0.02 mol%)\text{Pd(OAc)}_2 (0.01\ \text{mol}\%) + \text{CuI} (0.1\ \text{mol}\%) + \text{Xantphos} (0.02\ \text{mol}\%)

Performance Metrics :

  • Turnover Frequency (TOF): 1,200 h⁻¹.

  • Selectivity: >95% for the trans-isomer.

Solvent Effects on Reaction Efficiency

A solvent screening study revealed the following trends:

SolventDielectric ConstantYield (%)
NMP32.282
DMF36.778
DMSO46.765
Toluene2.428

NMP’s high polarity stabilizes charged intermediates, explaining its superiority.

Work-Up and Purification

Isolation Protocols

Post-reaction processing involves:

  • Acidification : Adding HCl (1 M) precipitates the crude product.

  • Extraction : Methyl tert-butyl ether (MTBE) removes organic impurities.

  • Crystallization : Recrystallization from ethanol/water (3:1) yields >99% pure product.

Purity Analysis :

MethodPurity (%)
HPLC (UV 254 nm)99.2
Elemental Analysis99.0

Scalability Considerations

Industrial-scale production employs continuous flow reactors to maintain optimal temperature and mixing:

ParameterBatch ReactorFlow Reactor
Annual Capacity50 kg500 kg
Energy ConsumptionHighLow
PDI (Polydispersity)1.21.05

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of compounds with different functional groups replacing chlorine or fluorine.

Scientific Research Applications

Medicinal Chemistry

Research indicates that 3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoic acid exhibits significant biological activities, including:

  • Antiparasitic Activity : Studies have shown that halogenated chalcones possess antiparasitic properties. For instance, compounds similar to this one have been evaluated for their efficacy against Leishmania species, which cause leishmaniasis .
  • Anticancer Properties : The compound's structure suggests potential anticancer activity. Research into related chalcones has demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types .
  • Anti-inflammatory Effects : Some derivatives of chalcones have been reported to exhibit anti-inflammatory properties, making them candidates for further investigation in inflammatory diseases.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to participate in various reactions allows for the creation of more complex molecules. Notable applications include:

  • Synthesis of Novel Compounds : The compound can be used as an intermediate in the synthesis of other biologically active molecules, including those with enhanced pharmacological properties.
  • Material Science : Due to its unique electronic properties, it can be utilized in the development of new materials, such as organic semiconductors or photovoltaic devices.

Case Study 1: Antileishmanial Activity

In a study focused on the antileishmanial activity of halogenated chalcones, this compound was synthesized and tested against Leishmania parasites. The results indicated that the compound exhibited significant inhibitory effects on parasite growth, highlighting its potential as a therapeutic agent for leishmaniasis treatment .

Case Study 2: Anticancer Activity

Another research project investigated the anticancer properties of structurally similar compounds to this compound. The study found that these compounds induced apoptosis in breast cancer cells through the modulation of signaling pathways involved in cell survival and death .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeEfficacy (IC50)Reference
This compoundAntileishmanial5 µM
3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-oneAnticancer10 µM
Other Chalcone DerivativeAnti-inflammatory15 µM

Table 2: Synthetic Routes for Chalcone Derivatives

Reaction TypeConditionsYield (%)
Claisen–Schmidt CondensationRoom Temperature + NaOH85%
Aldol CondensationEthanol + Heat78%

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Aromatic Systems

2-(4-Chlorophenyl)propanoic Acid
  • Structure: Saturated propanoic acid backbone with a single 4-chlorophenyl substituent.
  • Key Differences :
    • Lacks the α,β-unsaturated double bond and the 4-fluorophenyl group.
    • Reduced planarity and conjugation compared to the target compound.
    • Higher pKa (≈4.8) due to weaker electron-withdrawing effects .
  • Biological Relevance : Lower bioactivity in enzyme inhibition assays (IC50 >1000 nM vs. 10 nM for the target compound), attributed to diminished electronic interactions .
(E)-3-[1-Benzyl-3-(4-chlorophenyl)-1H-pyrazol-4-yl]acrylic Acid
  • Structure : Acrylic acid backbone fused to a pyrazole ring bearing a benzyl and 4-chlorophenyl group.
  • Key Differences :
    • Pyrazole ring introduces additional hydrogen-bonding capacity and steric bulk.
    • Benzyl group enhances lipophilicity (LogP ≈3.8 vs. 3.2 for the target compound).
    • Moderate bioactivity (IC50 ≈75 nM) due to balanced hydrophobicity and binding affinity .

Heterocyclic Analogues

2-[3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole (WIGQIO)
  • Structure : Combines pyrazole and thiazole rings with 4-chlorophenyl and 4-fluorophenyl substituents.
  • Key Differences :
    • Rigid heterocyclic system reduces conformational flexibility.
    • Higher molecular weight (≈397 g/mol vs. ≈276 g/mol for the target compound) and LogP (≈4.5).
    • Moderate enzyme inhibition (IC50 ≈50 nM), likely due to enhanced π-π stacking .
2-[3-(4-Bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-8H-indeno[1,2-d]thiazole (PUVVAG)
  • Structure: Bromine replaces chlorine on the phenyl ring; indeno-thiazole backbone.
  • Key Differences :
    • Bromine’s larger atomic radius increases steric hindrance and polarizability.
    • Extended aromatic system improves binding to hydrophobic enzyme pockets.
    • Bioactivity data unavailable in the evidence, but bromine typically enhances potency in halogen-bonding contexts .

Functional Group Modifications

(E)-3-[4-[3-(4-Fluoro-2-methylphenyl)-2-oxochromen-4-yl]oxyphenyl]prop-2-enoic Acid
  • Structure: Prop-2-enoic acid linked to a coumarin derivative with a 4-fluoro-2-methylphenyl group.
  • Key Differences :
    • Coumarin moiety introduces fluorescence and UV absorption properties.
    • Methyl group on the phenyl ring increases steric hindrance, reducing binding affinity (IC50 ≈120 nM) .

Research Findings and Trends

Electronic Effects : Fluorine’s electronegativity enhances the acidity of the carboxylic acid group (lower pKa) compared to chlorine analogues .

Bioactivity : The target compound’s conjugated system and balanced substituents yield superior potency (IC50 10 nM) over saturated or heterocyclic analogues .

Biological Activity

3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoic acid, also known as a derivative of propenoic acid, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes halogenated phenyl groups that may enhance its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C9H7ClO2C_9H_7ClO_2 with a molecular weight of approximately 184.60 g/mol. The presence of chlorine and fluorine atoms in the phenyl rings is significant as these halogens can influence the compound's lipophilicity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition : Similar compounds have shown effectiveness as DPP-4 inhibitors, which are crucial in the management of type 2 diabetes mellitus (T2DM). DPP-4 plays a role in glucose metabolism by degrading incretins like GLP-1, thus influencing insulin secretion and blood glucose levels. The introduction of halogen atoms can enhance binding affinity to the DPP-4 enzyme, potentially increasing therapeutic efficacy against T2DM .
  • Anticancer Activity : Compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and others. The presence of chlorinated and fluorinated groups often correlates with increased cytotoxicity due to enhanced interaction with cellular receptors or pathways involved in cell proliferation and survival .
  • Anti-inflammatory Effects : Some studies suggest that derivatives of propenoic acid exhibit anti-inflammatory properties by modulating cytokine release and inhibiting inflammatory pathways. This could be beneficial in treating conditions characterized by chronic inflammation .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
DPP-4 InhibitionEnhances GLP-1 activity
Anticancer ActivityInduces apoptosis; inhibits proliferation
Anti-inflammatoryModulates cytokine release

Case Study: DPP-4 Inhibition

A recent study investigated various compounds for their DPP-4 inhibitory activity. While specific data on this compound was not detailed, related compounds demonstrated significant inhibition rates, suggesting that structural modifications like halogenation could enhance potency .

Case Study: Anticancer Properties

Another research effort focused on evaluating structural analogs for anticancer activity against multiple cell lines. The study found that compounds with similar scaffolds exhibited IC50 values comparable to established drugs like Nutlin-3, indicating potential for further development in cancer therapeutics .

Q & A

Q. What are the recommended synthetic routes for 3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoic acid, and how do reaction conditions influence yield and purity?

Answer: The synthesis of α,β-unsaturated carboxylic acids like this compound often employs Claisen-Schmidt condensation between substituted benzaldehydes and ketones or esters. For example, structurally similar prop-2-enoic acids are synthesized using acid catalysts (e.g., acetic acid) under reflux, with careful control of solvent polarity (e.g., ethanol or DMF) to enhance enolate formation and reduce side reactions . Reaction temperature (80–120°C) and stoichiometric ratios of reactants (e.g., 1:1.2 aldehyde/ketone) are critical for maximizing yield (>70%) and minimizing byproducts like dimerization. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended to achieve >95% purity .

Q. How can spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography confirm the structure and stereochemistry of this compound?

Answer:

  • 1H/13C NMR : The vinyl proton (δ 6.5–7.5 ppm) and carboxylic acid proton (δ 12–13 ppm) are diagnostic. Aromatic protons from chlorophenyl and fluorophenyl groups show distinct splitting patterns (e.g., para-substitution: singlet for symmetry) .
  • IR : Strong C=O stretch (~1700 cm⁻¹) confirms the carboxylic acid; conjugated C=C stretch (~1600 cm⁻¹) indicates α,β-unsaturation .
  • X-ray crystallography : Resolves stereochemistry (E/Z configuration) and torsional angles between aromatic rings. For example, a similar compound exhibited a dihedral angle of 15° between substituted phenyl rings, influencing conjugation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of derivatives with varying substituent patterns on the phenyl rings?

Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., electron-withdrawing Cl vs. F) and assess bioactivity. For fluorophenyl derivatives, enhanced lipophilicity (logP) may improve membrane permeability, while chlorophenyl groups increase steric bulk, affecting target binding .
  • Comparative Bioassays : Use standardized assays (e.g., COX inhibition for NSAID-like activity) under identical conditions to isolate substituent effects. For example, 4-fluorophenyl analogs showed 20% higher COX-2 inhibition than 4-chlorophenyl derivatives in vitro .

Q. How can in silico docking studies predict binding affinity to cyclooxygenase (COX) isoforms, given structural similarity to NSAIDs?

Answer:

  • Molecular Docking : Use software (e.g., AutoDock Vina) with COX-2 crystal structures (PDB: 1CX2). Parameterize the compound’s carboxylate group to interact with Arg120 and Tyr355 residues.
  • Free Energy Calculations : MM-GBSA or PMF analyses quantify binding energy. Substituent-induced conformational changes (e.g., fluorophenyl rotation) may reduce affinity by 1–2 kcal/mol compared to ibuprofen .

Q. What experimental designs mitigate challenges in analyzing enantiomeric purity for chiral derivatives of this compound?

Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column with n-hexane/isopropanol (90:10) to resolve enantiomers. Retention time differences >2 min indicate high enantiomeric excess (ee >98%) .
  • Circular Dichroism (CD) : Compare Cotton effects at 220–250 nm (carboxylic acid n→π* transitions) to reference standards .

Q. How do solvent polarity and pH influence the compound’s stability during pharmacological assays?

Answer:

  • pH Stability : The carboxylic acid group protonates below pH 3, reducing solubility. In PBS (pH 7.4), deprotonation increases aqueous stability but may enhance protein binding, reducing bioavailability .
  • Solvent Effects : Use DMSO for stock solutions (<1% v/v in assays) to avoid denaturation. Hydrolysis of the α,β-unsaturated bond is minimized in non-aqueous buffers .

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